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transcription factor B1 - 134582-74-4

transcription factor B1

Catalog Number: EVT-1520668
CAS Number: 134582-74-4
Molecular Formula: C8H12O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Transcription Factor B1 is primarily sourced from the mitochondria of eukaryotic cells. It is encoded by nuclear genes and imported into mitochondria, where it participates in the transcriptional machinery alongside other factors such as mitochondrial transcription factor A.

Classification

Transcription Factor B1 belongs to a class of proteins known as transcription factors, which are characterized by their ability to bind to specific DNA sequences and regulate gene expression. In terms of classification, it is categorized under mitochondrial transcription factors, specifically those involved in mitochondrial DNA transcription.

Synthesis Analysis

Methods

The synthesis of Transcription Factor B1 can be achieved through various recombinant DNA techniques. Common methods include:

  • Cloning: The gene encoding Transcription Factor B1 can be cloned into expression vectors using techniques such as polymerase chain reaction (PCR) and restriction enzyme digestion.
  • Expression Systems: It can be expressed in bacterial systems (e.g., Escherichia coli) or eukaryotic systems (e.g., yeast or mammalian cells) to produce functional protein.
  • Purification: Following expression, the protein can be purified using affinity chromatography techniques that exploit specific tags or properties of the protein.

Technical Details

The recombinant production often involves optimizing conditions such as temperature, induction time, and media composition to enhance yield and functionality. Post-translational modifications may also be considered, especially when expressed in eukaryotic systems.

Molecular Structure Analysis

Structure

Transcription Factor B1 has a complex structure that includes several functional domains essential for its activity:

  • DNA-binding domain: Responsible for specific interactions with mitochondrial DNA.
  • Regulatory domains: These regions facilitate interactions with other transcription factors and co-factors.

Data

Structural studies utilizing techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy have provided insights into the three-dimensional conformation of Transcription Factor B1. These studies reveal how the protein interacts with DNA at a molecular level.

Chemical Reactions Analysis

Reactions

Transcription Factor B1 is involved in several biochemical reactions within the mitochondria:

  • Transcription Initiation: It binds to promoter regions of mitochondrial genes, facilitating the recruitment of RNA polymerase and other transcription machinery.
  • Complex Formation: It forms complexes with other transcription factors and co-activators, enhancing the specificity and efficiency of transcription.

Technical Details

The interaction dynamics between Transcription Factor B1 and its target DNA can be studied using techniques such as electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP).

Mechanism of Action

Process

The mechanism by which Transcription Factor B1 operates involves several steps:

  1. Binding to DNA: Transcription Factor B1 recognizes and binds to specific sequences in mitochondrial promoters.
  2. Recruitment of RNA Polymerase: Upon binding, it recruits RNA polymerase and additional transcriptional co-factors.
  3. Initiation of Transcription: This complex initiates the synthesis of messenger RNA from mitochondrial DNA templates.

Data

Studies have shown that mutations in the binding domain can significantly affect the efficiency of transcription initiation, highlighting its critical role in gene expression regulation.

Physical and Chemical Properties Analysis

Physical Properties

Transcription Factor B1 is generally a soluble protein under physiological conditions. Its stability can be influenced by temperature, pH, and ionic strength.

Chemical Properties

  • Molecular Weight: Varies depending on post-translational modifications but typically ranges around 30-40 kDa.
  • Isoelectric Point: The isoelectric point can vary based on amino acid composition but generally falls within a neutral pH range.

Relevant Data or Analyses

Characterization studies often include analyses of thermal stability using differential scanning calorimetry or circular dichroism spectroscopy to assess folding and stability under various conditions.

Applications

Scientific Uses

Transcription Factor B1 has several applications in scientific research:

  • Mitochondrial Research: Understanding its role aids in elucidating mitochondrial dysfunctions associated with various diseases.
  • Gene Therapy: Potential use in strategies aimed at correcting mitochondrial gene deficiencies.
  • Biotechnology: Applications in synthetic biology where manipulation of mitochondrial functions may enhance bioenergy production or metabolic engineering.
Molecular Characterization of Transcription Factor B1

Genomic Organization & Evolutionary Conservation

Chromosomal Localization & Gene Structure

Transcription Factor B1 in humans (designated TFB1M) maps to chromosome 6 at locus 6q25.3. The gene spans ~85 kb and comprises 13 exons, encoding a 346-amino acid protein (isoform 1) [8]. Its genomic architecture is conserved in mammals, with the mouse ortholog (Tfb1m) residing on chromosome 10. The promoter region of TFB1M contains binding sites for nuclear respiratory factors (NRF-1/2), linking its expression to mitochondrial biogenesis pathways [8]. The human mitochondrial transcription factor A (TFAM), which functionally interacts with TFB1M, localizes to chromosome 10q21.1 and exhibits distinct exon-intron organization [4].

Table 1: Genomic Localization of Key Mitochondrial Transcription Factors

FactorHuman Gene SymbolChromosomal LocusExon CountProtein Length (aa)
Transcription Factor B1TFB1M6q25.313346 (isoform 1)
Transcription Factor ATFAM10q21.1Not specified246

Phylogenetic Analysis Across Eukaryotes

TFB1M belongs to the rRNA adenine N⁶-methyltransferase (RAMTase) family, universally conserved across Archaea, Bacteria, and Eukarya. Phylogenetic reconstruction reveals two paralogous lineages predating the last universal common ancestor (LUCA):

  • Lineage 1: Contains mitochondrial transcription factor B2 (TFB2M) and homologs in Opisthokonts (animals, fungi).
  • Lineage 2: Includes TFB1M with orthologs in Amoebozoa and Metazoa [5].

This bifurcation indicates independent neofunctionalization events. In non-animal eukaryotes (e.g., Dictyostelium discoideum), a single bifunctional mtTFB performs both transcription activation and rRNA methylation. Metazoa retain two specialized paralogs: TFB1M (primarily methyltransferase) and TFB2M (primarily transcriptional) [5] [10]. The absence of TFB homologs in Viridiplantae and Rhodophyta underscores lineage-specific adaptations in mitochondrial transcription machinery.

Homology with Prokaryotic Methyltransferases

TFB1M shares >30% sequence identity with bacterial rRNA dimethyltransferases (e.g., Escherichia coli KsgA). Structural motifs diagnostic of S-adenosylmethionine (SAM)-dependent methyltransferases are preserved:

  • Motif I (GxGxG, SAM-binding pocket)
  • Motif II (D/NPPY catalytic core)
  • Motif III (K/E/D-rich substrate-binding region) [6] [10]

This homology confirms an evolutionary trajectory where an ancestral RNA-modifying enzyme was co-opted for transcriptional regulation in mitochondria. Notably, TFB1M retains dimethyltransferase activity targeting the conserved stem-loop of mitochondrial 12S rRNA (A⁶,⁶-dimethyladenosine modification), while TFB2M lost this function [3] [10].

Table 2: Functional Divergence of Mitochondrial TFBs in Metazoa

FeatureTFB1MTFB2M
Primary FunctionrRNA methylation & transcriptionTranscription activation
Methyltransferase ActivityPreserved (EC 2.1.1.-)Lost
Transcriptional EfficiencyModerateHigh (>10x TFB1M)
SAM BindingRequired for methylationNot required for transcription

Structure-Function Relationships

DNA/RNA Binding DomainsTFB1M lacks canonical DNA-binding domains but interacts with mitochondrial RNA polymerase (POLRMT) via a conserved interface. Its N-terminal domain shares topology with bacterial ErmC' methyltransferases, while the C-terminal region mediates protein-protein interactions. Key residues include:

  • G65: Critical for DNA binding (mutation G65A abolishes DNA interaction but retains transcriptional activity)
  • N141 and K220: Essential for SAM binding and methyltransferase activity [6]

TFB1M binds the C-terminal tail of mitochondrial transcription factor A (mtTFA), which bridges promoter recognition and pre-initiation complex assembly [6] [10].

Catalytic Sites & Functional Motifs

The methyltransferase active site comprises a deep cleft accommodating the 12S rRNA stem-loop. SAM cofactor binds via a Rossmann fold, with conserved residues facilitating methyl transfer:

  • D191: Proton acceptor for adenine N⁶-deprotonation
  • E218: Stabilizes the target adenine ring [3]

Transcription activation is independent of methyltransferase activity: N141A and K220A mutants retain transcriptional function despite abolished methylation, confirming functional decoupling during evolution [6].

Biological Functions & Mechanisms

Transcriptional RegulationTFB1M activates mitochondrial transcription cooperatively with:

  • mtTFA: Bends promoter DNA (LSP/HSP) via HMG-box domains
  • POLRMT: Bacteriophage T7-like RNA polymerase
  • TFB2M: Enhances POLRMT recruitment [10]

TFB1M stimulates transcription ~5-fold in vitro, whereas TFB2M provides >50-fold activation. Both factors bind POLRMT directly but exhibit non-redundant roles: TFB1M supports basal transcription, while TFB2M drives high-level expression during mitochondrial biogenesis [10].

Methyltransferase Activity

TFB1M catalyzes dimethylation of A⁶⁰³ and A⁶⁰⁴ in mitochondrial 12S rRNA, a modification critical for:

  • Ribosomal subunit assembly
  • Fidelity of mitochondrial translation
  • Aminoglycoside antibiotic sensitivity [3] [8]

Methylation occurs post-transcriptionally and requires prior 12S rRNA folding into the conserved stem-loop structure [3].

Interactions with Core Transcriptional Machinery

TFB1M integrates into the mitochondrial transcription complex via:

  • Direct binding to the C-terminal tail of mtTFA
  • Heterotypic interactions with POLRMT’s N-terminal domain
  • Weak homodimerization (observed in solution) [6]

This architecture positions TFB1M to facilitate promoter melting and RNA polymerase stabilization independently of its enzymatic activity.

Pathophysiological Relevance

Role in Mitochondrial DiseasesTFB1M variants impair oxidative phosphorylation via:

  • Reduced 12S rRNA methylation: Causes misassembly of mitochondrial ribosomes and defective translation
  • Impaired transcription: Lowers mtDNA-encoded OXPHOS subunits [8]

Specific polymorphisms (e.g., rs⁖⁘) correlate with aminoglycoside-induced deafness (AID) due to 12S rRNA hyper-susceptibility to antibiotic-induced misreading [8].

Implications for Metabolic Disorders

TFB1M deficiency in pancreatic β-cells:

  • Reduces mitochondrial DNA copy number
  • Attenuates glucose-stimulated ATP production
  • Impairs insulin secretion, contributing to type 2 diabetes pathogenesis [8]

Table 3: Conserved Motifs in TFB1M and Functional Impact of Mutations

Motif/ResidueConservationFunctionMutation Effect
G⁶⁵Bacterial to humanDNA bindingAbolishes DNA binding; retains transcription
N¹⁴¹Universal SAM-binderSAM cofactor coordinationLoss of methylation; retains transcription
K²²⁰Universal catalyticMethyl transferLoss of methylation; retains transcription
GxGxG (¹³⁸-¹⁴²)UniversalSAM-binding loopDisrupts SAM binding & both functions

Properties

CAS Number

134582-74-4

Product Name

transcription factor B1

Molecular Formula

C8H12O3

Synonyms

transcription factor B1

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